NU6300 is a novel compound recognized as a selective inhibitor of cyclin-dependent kinase 2, which plays a critical role in regulating the cell cycle and is implicated in various cancers. It represents a significant advancement in the development of targeted therapies for cancer treatment, particularly due to its covalent binding properties that enhance its effectiveness and selectivity compared to traditional inhibitors.
NU6300 was first reported in 2015 by Anscombe et al., who designed it as a selective inhibitor targeting cyclin-dependent kinase 2. This compound is classified under purine-based inhibitors, which are known for their ability to competitively inhibit ATP binding at the active site of kinases. The structure of NU6300 allows it to form a covalent bond with specific residues in the kinase, enhancing its therapeutic potential against cancer cells .
The synthesis of NU6300 involves several key steps:
The molecular structure of NU6300 can be described by its chemical formula , with a molecular weight of approximately 413.49 g/mol. The structural features include:
Nuclear magnetic resonance data reveal critical peaks that correspond to various protons and carbons within the compound, confirming its structural integrity .
The key chemical reactions involved in the synthesis of NU6300 include:
NU6300 operates primarily through its ability to covalently bind to cyclin-dependent kinase 2, leading to:
The binding affinity has been quantified, demonstrating an IC50 value of approximately 0.16 μM against cyclin-dependent kinase 2, indicating potent inhibitory activity .
NU6300 exhibits several notable physical and chemical properties:
NU6300 holds significant promise in various scientific applications:
By advancing our understanding of selective inhibition through compounds like NU6300, researchers aim to develop more effective treatments with fewer side effects for cancer patients.
NU6300 exerts potent anti-pyroptotic effects by selectively targeting human GSDMD at cysteine-191 (C191), a residue critical for pore formation. Through its vinyl sulfone group, NU6300 forms a covalent adduct with the C191 sulfhydryl group, sterically blocking caspase-1-mediated cleavage and subsequent palmitoylation [2] [8]. This dual inhibition disrupts two essential processes: (1) Liberation of the N-terminal pore-forming domain (GSDMD-NT), and (2) Membrane translocation via lipid modification. Consequently, NU6300 prevents GSDMD-NT oligomerization and plasma membrane pore formation—the hallmark event in pyroptotic cell death [2].
Table 1: Comparative Analysis of GSDMD-Targeting Covalent Inhibitors
Inhibitor | Target Residue | IC₅₀ (Pyroptosis) | Mechanistic Impact on GSDMD |
---|---|---|---|
NU6300 | Cysteine-191 | 0.89 μM (THP-1 cells) | Blocks cleavage & palmitoylation |
Disulfiram | Cysteine-191 | ~5-10 μM | Inhibits pore formation only |
Necrosulfonamide | Cysteine-191 | ~1-2 μM | Prevents oligomerization |
Dimethyl Fumarate | Cysteine-191 | ~50-100 μM | Succination inhibiting membrane binding |
NU6300 demonstrates broad inflammasome coverage, effectively suppressing pyroptosis triggered by canonical (NLRP3, NLRC4, AIM2) and non-canonical inflammasomes in both human (THP-1) and murine (BMDM) cell models [2]. Intriguingly, its mechanism exhibits pathway-specific nuances: While NU6300 directly inhibits GSDMD cleavage without affecting upstream events (ASC speck formation, caspase-1 activation) in AIM2 and NLRC4 pathways, it exerts feedback inhibition on the NLRP3 inflammasome by suppressing ASC oligomerization and caspase-1 processing—suggesting a novel regulatory loop between GSDMD and NLRP3 activation [2]. This secondary effect amplifies its anti-inflammatory impact in NLRP3-driven pathologies.
Originally characterized as a first-in-class covalent CDK2 inhibitor, NU6300 targets lysine-89 (K89) within the ATP-binding pocket through its electrophilic vinyl sulfone group [3] [9]. Structural analyses (PDB: 5LQ2) reveal that NU6300 adopts a binding pose similar to its reversible predecessor NU6102, with the vinyl sulfone moiety positioned to form a covalent bond with K89 [9]. This interaction results in irreversible kinase inhibition with an IC₅₀ of 0.16 μM against purified CDK2/cyclin A complexes [1] [5].
Table 2: Pharmacodynamic Comparison of CDK2 Inhibitors
Parameter | NU6300 (Covalent) | NU6102 (Reversible) | CVT-313 (Reversible) |
---|---|---|---|
CDK2 IC₅₀ | 0.16 μM | 9 nM | 0.5 μM |
Cellular IC₅₀ (Rb phosphorylation) | ~50% inhibition at 50 μM | 85% inhibition at 50 μM | Not determined |
Target Residence Time | >75% activity retained post-washout | <50% activity retained post-washout | Not determined |
Selectivity Profile | CDK2 > CDK1/4/6/7 | Highly CDK2-selective | CDK2 > CDK1 |
In cellular models (SKUT-1B uterine carcinoma cells), NU6300 (50 μM, 1-hour treatment) induces durable suppression of retinoblastoma (Rb) protein phosphorylation—a downstream marker of CDK2 activity—with effects persisting for hours after compound removal [3] [9]. This contrasts sharply with reversible inhibitors like NU6102, whose effects rapidly diminish post-washout. Importantly, CDK2 silencing studies (shRNA) and pharmacological inhibition with CVT-313 confirm that NU6300's anti-pyroptotic effects are independent of CDK2 inhibition, validating its target dichotomy [2].
GSDMD-mediated pyroptosis represents a master effector mechanism in numerous inflammatory pathologies. In sepsis models, NU6300 administration (10 mg/kg) significantly improved survival in LPS-challenged mice by reducing systemic IL-1β and IL-18 levels by >70% [2]. This correlates with diminished pyroptotic cell death in splenic and hepatic macrophages—key drivers of cytokine storm [2] [8]. Similarly, in dextran sodium sulfate (DSS)-induced colitis, NU6300 attenuated intestinal inflammation by >50%, preserved epithelial integrity, and reduced neutrophil infiltration through dual blockade of GSDMD cleavage and palmitoylation [2] [10].
Beyond acute inflammation, GSDMD inhibition holds promise for chronic disorders. In Alzheimer's models, GSDMD pores facilitate neuroinflammation and neuronal damage, while in atherosclerosis, endothelial cell pyroptosis accelerates plaque formation [10]. The spatiotemporal regulation of GSDMD palmitoylation (mediated by ZDHHC5/7/9 palmitoyltransferases) creates a therapeutically exploitable node that NU6300 effectively targets [8]. Its ability to cross cellular membranes allows engagement of GSDMD in diverse cell types—macrophages, neutrophils, and epithelial cells—implicated in tissue-specific pathologies.
CDK2/cyclin complexes drive G₁/S cell cycle progression through Rb phosphorylation and E2F transcription factor liberation. In cancers with CCNE1 (cyclin E1) amplifications or Rb pathway alterations, CDK2 becomes a critical dependency [9]. NU6300's irreversible mechanism offers theoretical advantages over reversible CDK2 inhibitors: (1) Sustained pathway suppression despite high intracellular ATP concentrations, and (2) Potential efficacy against acquired resistance mutations near the ATP-binding site [3] [9].
In uterine carcinoma (SKUT-1B) models, NU6300 achieved durable CDK2 suppression, though its cellular potency (43% Rb phosphorylation inhibition at 50 μM) lagged behind NU6102 (85% inhibition) [9]. This suggests opportunities for structural optimization to enhance cellular penetration while retaining covalent efficiency. CDK2 inhibition may also synergize with PARP inhibitors in BRCA-deficient cancers by exacerbating replication stress—a therapeutic angle unexplored with NU6300 but supported by mechanistic studies with other CDK2 inhibitors [9]. The context-dependent utility of CDK2 inhibition (e.g., more critical in Rb-proficient than Rb-deficient cancers) necessitates biomarker-guided application.
Table 3: Clinical Development Pipeline for Covalent Inhibitors Targeting NU6300's Pathways
Therapeutic Area | Target | Lead Compound | Development Stage | Key Differentiator from NU6300 |
---|---|---|---|---|
Inflammatory Diseases | GSDMD | Disulfiram (repurposed) | Phase 2 (NCT04012737) | Lower potency, broader reactivity |
Oncology (CDK2) | CDK2 | BLU-222 (reversible) | Phase 1 (NCT05252416) | Higher selectivity, no covalent mechanism |
Oncology (CDK7) | CDK7 | SY-5609 (covalent) | Phase 1 (NCT04247126) | Targets transcriptional CDKs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7